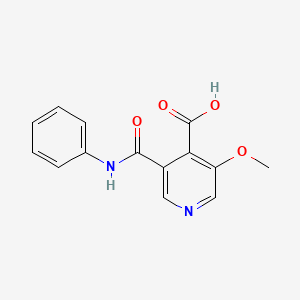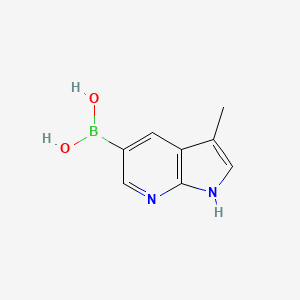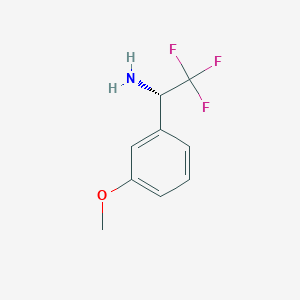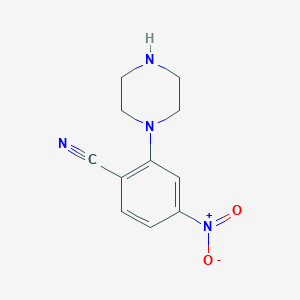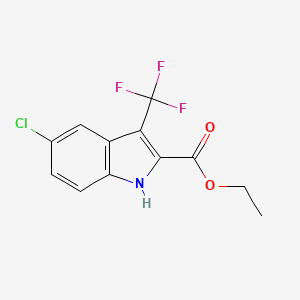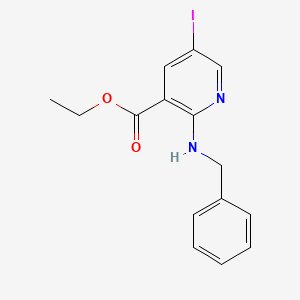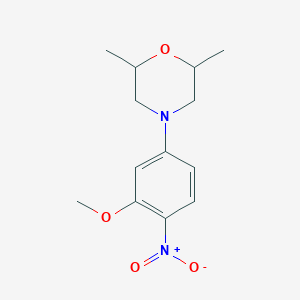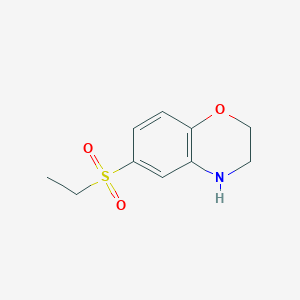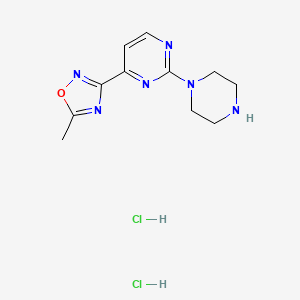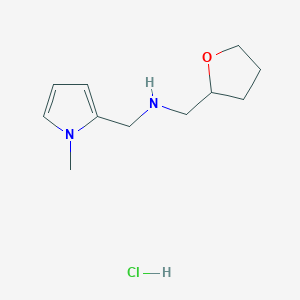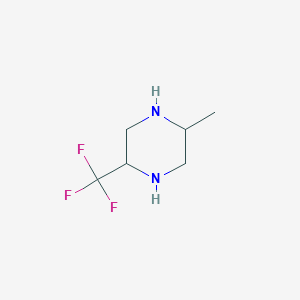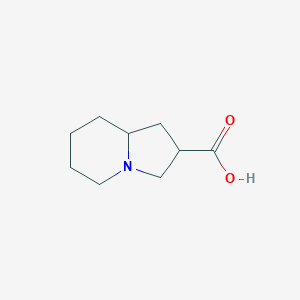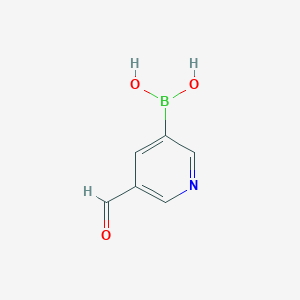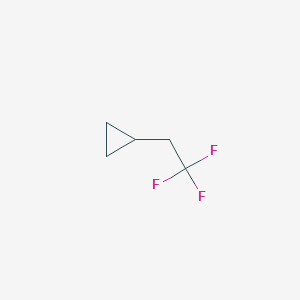
(2,2,2-Trifluoroethyl)cyclopropane
概要
説明
“(2,2,2-Trifluoroethyl)cyclopropane” is a chemical compound with the molecular formula C5H7F3 . It is a member of the cyclopropane family, which are cyclic alkanes with three carbon atoms .
Synthesis Analysis
The synthesis of trifluoromethylated cyclopropanes has been studied . One method involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by the adamantylglycine-derived dirhodium complex Rh2(R-PTAD)4 . This generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity .
Molecular Structure Analysis
The molecular structure of “(2,2,2-Trifluoroethyl)cyclopropane” is characterized by a three-membered ring of carbon atoms, with a 2,2,2-trifluoroethyl group attached . The exact 3D structure may require further computational or experimental studies for precise determination .
Chemical Reactions Analysis
The chemical reactivity of “(2,2,2-Trifluoroethyl)cyclopropane” and related compounds has been explored in various studies . For instance, diazo-bis-222-trifluoroethylmalonate was treated with a variety of alkenes under the influence of rhodium catalysis to yield the corresponding bis (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2,2-Trifluoroethyl)cyclopropane” are not fully documented in the available literature . Further studies would be needed to determine properties such as melting point, boiling point, density, solubility, and stability.
科学的研究の応用
Trifluoromethylcarbene Generation
The generation of trifluoromethylcarbene (:CHCF3) from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate is a notable application. This compound is used in Fe-catalyzed cyclopropanation of olefins, producing trifluoromethylated cyclopropanes with high yields. This process is significant for synthesizing compounds that contain a trifluoromethyl group, a functional group of interest in various chemical research domains (Duan, Lin, Xiao, & Gu, 2016).
Reactions with Olefins
2,2,2-Trifluorodiazoethane, closely related to (2,2,2-trifluoroethyl)cyclopropane, forms cyclopropanes when photolyzed with suitable olefins. This reaction is an important method in the synthesis of cyclopropanes, a structural motif common in various chemical compounds (Atherton & Fields, 1968).
Corey-Chaykovsky Cyclopropanation
Fluorinated sulfur ylides, derived from compounds like (2,2,2-trifluoroethyl)cyclopropane, are used in Corey-Chaykovsky cyclopropanation reactions. This method is utilized to synthesize cis-configured trifluoromethyl cyclopropanes, which are valuable in the pharmaceutical and agrochemical sectors (Hock et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes can be achieved by reacting 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. This process is catalyzed by dirhodium complexes, yielding products with high diastereoselectivity and enantioselectivity, making it a valuable method in asymmetric synthesis (Denton, Sukumaran, & Davies, 2007).
Electrophilic Reactions with Indole
Bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates, synthesized under rhodium catalysis, demonstrate enhanced electrophilicity in reactions with indole. This finding is significant for the synthesis of donor–acceptor cyclopropanes, which are useful in various chemical syntheses (Armstrong & Kerr, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2,2-trifluoroethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIWXXZNWWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296011 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoroethyl)cyclopropane | |
CAS RN |
3096-54-6 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



